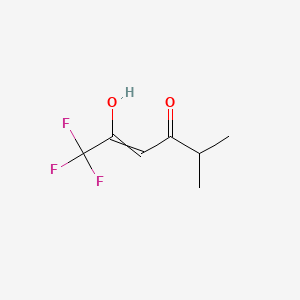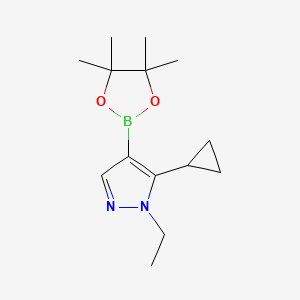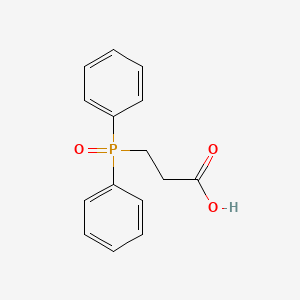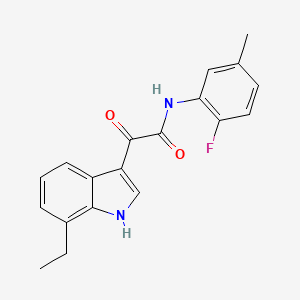
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a double bond within its hexenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one: Similar in structure but with additional phenyl groups.
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Contains a dimethyl group and a phenyl group, differing in its overall structure.
Uniqueness
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- is unique due to its combination of a trifluoromethyl group, a hydroxy group, and a double bond within a relatively simple hexenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62772-94-5 |
|---|---|
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
6,6,6-trifluoro-5-hydroxy-2-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H9F3O2/c1-4(2)5(11)3-6(12)7(8,9)10/h3-4,12H,1-2H3 |
InChI-Schlüssel |
QDJWKASBKAMIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C=C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471679.png)
![1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12471682.png)


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12471701.png)
![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)





